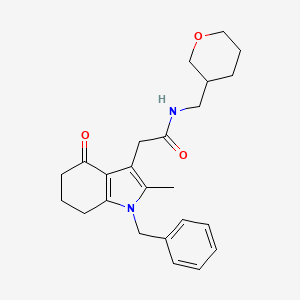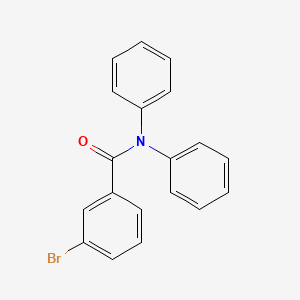![molecular formula C23H32N2O4 B6093053 5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6093053.png)
5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. It is a synthetic compound that belongs to the class of phenols and is commonly referred to as 'EMDP'.
科学的研究の応用
EMDP has shown promising results in various scientific research studies. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMDP has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
作用機序
EMDP acts as a potent antioxidant and anti-inflammatory agent in the body. It works by scavenging free radicals and reducing oxidative stress, which can lead to cell damage and death. EMDP also inhibits the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Biochemical and Physiological Effects:
EMDP has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. EMDP also reduces the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, EMDP has been shown to increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
実験室実験の利点と制限
EMDP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. EMDP is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, there are also some limitations to using EMDP in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, there is limited information available on the toxicity and safety of EMDP, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on EMDP. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine the optimal dosage and administration of EMDP for these diseases. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Future studies should focus on determining the efficacy and safety of EMDP for these indications. Additionally, further research is needed to determine the toxicity and safety of EMDP in humans.
合成法
The synthesis of EMDP involves several steps, including the reaction of 4-ethoxybenzyl chloride with 3-(2-hydroxyethyl)-1-piperazine to form 4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinylmethyl chloride. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to form EMDP.
特性
IUPAC Name |
5-[[4-[(4-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-3-29-21-7-4-18(5-8-21)16-25-12-11-24(17-20(25)10-13-26)15-19-6-9-23(28-2)22(27)14-19/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKOWRFSIXISLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromo-3-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6092971.png)

![5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6092992.png)
![2-isopropyl-4-methyl-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B6092997.png)
![4-(4-ethylphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6093010.png)

![methyl 1-(3-{3-[(cyclobutylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6093023.png)
![3-methyl-N-[({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6093028.png)
![3-[(3-{[(3-acetylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6093035.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6093036.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6093074.png)
![N-(3,5-dimethyl-4-isoxazolyl)-1-(1-{[(3,5-dimethyl-4-isoxazolyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6093082.png)
![N-(1,2-diphenylethyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6093086.png)
